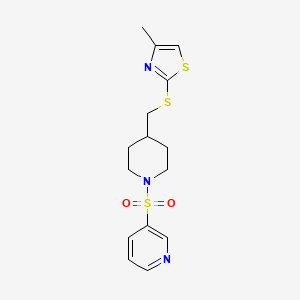![molecular formula C21H19FN6O2S B2523573 3-(1-(3-(4-氟苯基)-1-甲基-1H-吡唑-5-羰基)哌啶-4-基)噻吩并[3,2-d][1,2,3]三嗪-4(3H)-酮 CAS No. 2034555-01-4](/img/structure/B2523573.png)
3-(1-(3-(4-氟苯基)-1-甲基-1H-吡唑-5-羰基)哌啶-4-基)噻吩并[3,2-d][1,2,3]三嗪-4(3H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
"3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one" is a synthetic chemical compound known for its complex molecular structure, which includes fluorophenyl, pyrazole, piperidine, and thienotriazinone groups
科学研究应用
Chemistry
In chemistry, "3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one" is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound may be investigated for its interactions with various biological macromolecules, such as proteins and nucleic acids. Its potential as a molecular probe or ligand in biochemical assays is of interest.
Medicine
In the field of medicine, research may focus on the compound's pharmacological properties, including its potential as a drug candidate for the treatment of specific diseases. Its ability to interact with biological targets, such as receptors or enzymes, is a key area of investigation.
Industry
Industrial applications could include its use as a specialty chemical in the development of novel materials or as a precursor for the synthesis of advanced polymers with specific properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of "3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one" involves several key steps:
Formation of the Pyrazole Core: : The pyrazole core can be synthesized through the reaction of hydrazine hydrate with 4-fluorophenylacetic acid, followed by cyclization.
Piperidine Derivatization: : The pyrazole intermediate is then reacted with 1-methylpiperidine in the presence of a suitable base, leading to the formation of the pyrazole-piperidine derivative.
Thieno[3,2-d][1,2,3]triazinone Formation: : The final step involves the cyclization reaction between the pyrazole-piperidine derivative and thieno[3,2-d][1,2,3]triazin-4(3H)-one under specific conditions, such as high temperature and the presence of a catalyst.
Industrial Production Methods
While specific industrial production methods for this compound may vary, large-scale synthesis typically involves optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
"3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one" undergoes various types of chemical reactions, including:
Oxidation: : The compound can undergo oxidation reactions, potentially leading to the formation of oxidized derivatives.
Reduction: : Reduction reactions can modify specific functional groups within the compound.
Substitution: : Substitution reactions can occur at different positions within the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) may be used.
Reduction: : Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: : Substitution reactions may utilize reagents such as halogenated compounds or organometallic reagents under catalytic conditions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in hydrogenated products.
作用机制
The mechanism of action of "3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one" involves its interactions with molecular targets, such as enzymes or receptors. These interactions may lead to modulation of specific signaling pathways or biochemical processes. The precise pathways and targets involved are the subject of ongoing research.
相似化合物的比较
Similar Compounds
3-(1-(3-Phenyl-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one: : Lacks the fluorine substituent.
3-(1-(3-(4-Chlorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one: : Contains a chlorine substituent instead of fluorine.
3-(1-(3-(4-Methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one: : Contains a methoxy group instead of fluorine.
Uniqueness
The presence of the 4-fluorophenyl group distinguishes "3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one" from its analogs. This fluorine substituent can significantly impact the compound's chemical properties, biological activity, and pharmacokinetic profile, making it unique and potentially valuable in specific applications.
There you have it—a comprehensive overview of "3-(1-(3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one". How's that for some morning brain food?
属性
IUPAC Name |
3-[1-[5-(4-fluorophenyl)-2-methylpyrazole-3-carbonyl]piperidin-4-yl]thieno[3,2-d]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN6O2S/c1-26-18(12-17(24-26)13-2-4-14(22)5-3-13)20(29)27-9-6-15(7-10-27)28-21(30)19-16(23-25-28)8-11-31-19/h2-5,8,11-12,15H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDQPEOELYHMMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC(CC3)N4C(=O)C5=C(C=CS5)N=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-(3-chloro-2-methylphenyl)-3-(3-hydroxypropyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2523494.png)
![4-bromo-1-cyclopentyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2523498.png)
![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2523499.png)
![[3-(2,4,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2523501.png)



![3-[(Tert-butyldiphenylsilyl)oxy]propanoic acid](/img/structure/B2523506.png)
![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-[(naphthalen-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2523508.png)

![N-cyclohexyl-3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2523512.png)
